molecular formula C14H28 B012216 Tridecane, 3-methylene- CAS No. 19780-34-8

Tridecane, 3-methylene-

Cat. No.: B012216
CAS No.: 19780-34-8
M. Wt: 196.37 g/mol
InChI Key: HJXYLVWUVYMJKO-UHFFFAOYSA-N
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Description

Tridecane, 3-methylene-: is an organic compound with the molecular formula C14H28 . It is a hydrocarbon belonging to the alkene family, characterized by the presence of a methylene group attached to the tridecane chain. This compound is also known by its systematic name, 1-Dodecene, 2-ethyl- .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tridecane, 3-methylene- typically involves the alkylation of dodecene with ethylene under specific conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride or a similar Lewis acid to facilitate the alkylation process.

Industrial Production Methods: Industrial production of Tridecane, 3-methylene- may involve the use of large-scale reactors where dodecene and ethylene are combined under controlled temperature and pressure conditions. The reaction mixture is then subjected to distillation to separate the desired product from other by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tridecane, 3-methylene- can undergo oxidation reactions to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This compound can be reduced to form saturated hydrocarbons using reducing agents such as hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Tridecane, 3-methylene- can participate in substitution reactions where the methylene group is replaced by other functional groups. Halogenation is a common substitution reaction, where halogens like chlorine or bromine are introduced.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Halogens such as chlorine or bromine, often in the presence of light or heat to initiate the reaction.

Major Products Formed:

    Oxidation: Oxygenated derivatives such as alcohols, aldehydes, and carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated hydrocarbons.

Scientific Research Applications

Chemistry: Tridecane, 3-methylene- is used as a starting material in organic synthesis to produce various derivatives. It serves as a model compound in studies of alkene reactivity and mechanisms.

Biology: In biological research, this compound can be used to study the effects of alkenes on cellular processes and membrane dynamics.

Industry: In the industrial sector, Tridecane, 3-methylene- is used in the production of specialty chemicals, lubricants, and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of Tridecane, 3-methylene- involves its interaction with various molecular targets through its methylene group. This group can participate in electrophilic addition reactions, where it reacts with electrophiles to form new bonds. The pathways involved include the formation of carbocations and subsequent rearrangements or substitutions.

Comparison with Similar Compounds

    Tridecane: A saturated hydrocarbon with the formula C13H28.

    1-Dodecene: An alkene with the formula C12H24.

    2-Ethyl-1-hexene: An alkene with the formula C8H16.

Uniqueness: Tridecane, 3-methylene- is unique due to the presence of the methylene group attached to the tridecane chain, which imparts distinct reactivity and properties compared to its saturated and unsaturated counterparts. This structural feature allows it to participate in a wider range of chemical reactions, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

3-methylidenetridecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28/c1-4-6-7-8-9-10-11-12-13-14(3)5-2/h3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXYLVWUVYMJKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(=C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334117
Record name Tridecane, 3-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19780-34-8
Record name Tridecane, 3-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ETHYL-1-DODECEN
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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